molecular formula C10H10O3 B13635927 4-Phenyloxetane-2-carboxylic acid

4-Phenyloxetane-2-carboxylic acid

Cat. No.: B13635927
M. Wt: 178.18 g/mol
InChI Key: JNLVZJFVFCIJNZ-UHFFFAOYSA-N
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Description

4-Phenyloxetane-2-carboxylic acid is an organic compound characterized by the presence of a phenyl group attached to an oxetane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxetane-2-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxetane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Phenyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group and oxetane ring contribute to the compound’s stability and unique chemical properties .

Comparison with Similar Compounds

  • 2-Phenyloxetane-4-carboxylic acid
  • 4-Phenylbutanoic acid
  • 2-Phenylpropanoic acid

Comparison: 4-Phenyloxetane-2-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The oxetane ring’s strain and reactivity make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-phenyloxetane-2-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)

InChI Key

JNLVZJFVFCIJNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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